1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone
Description
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic azole derivative with notable antifungal properties. Structurally, it consists of a 2,4-dichlorophenyl group linked to a ketone moiety substituted with a 1,2,4-triazole ring. This compound is synthesized via alkylation reactions, such as the reflux of 2-chloro-1-(2,4-dichlorophenyl)ethanone with 1,2,4-triazole in toluene in the presence of sodium bicarbonate . Key physical properties include a melting point range of 115–117°C (with literature discrepancies noted at 106–107°C) and elemental composition matching C10H7Cl2N3O .
The compound is pharmacologically significant as a metabolite of itraconazole, formed via CYP3A4-mediated dioxolane ring scission. It demonstrates inhibitory effects on fungal CYP51 (lanosterol 14α-demethylase), a critical enzyme in ergosterol biosynthesis, and exhibits competitive inhibition of CYP3A4 in humans, suggesting implications for drug-drug interactions .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHMICFWUQPTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353396 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58905-16-1 | |
| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and General Procedure
The most widely reported method involves the nucleophilic substitution of α-bromo-2,4-dichloroacetophenone (CAS 2631-72-3) with 1H-1,2,4-triazole. The reaction proceeds via an SN2 mechanism, where the triazole anion displaces bromide from the α-position of the acetophenone derivative.
Typical reaction conditions :
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Molar ratio : 1:1.2 (bromoketone : triazole)
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Base : Triethylamine, K₂CO₃, or DBU
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Solvent : Acetone, DMF, or THF
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Temperature : 0–25°C → reflux (50–80°C)
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Time : 4–8 hours
Optimized Protocol from Patent Literature
A Chinese patent (CN102295610A) details an industrial-scale procedure:
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Dissolve α-bromo-2,4-dichloroacetophenone (1.0 mol) in anhydrous acetone (500 mL).
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Add 1H-1,2,4-triazole (1.2 mol) and triethylamine (1.5 mol) at 0–5°C.
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Warm to 60°C and stir for 6 hours.
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Filter to remove triethylamine hydrobromide precipitate.
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Concentrate filtrate and recrystallize from 2-propanol.
Comparative Solvent Study
Solvent selection significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetone | 20.7 | 6 | 85 |
| DMF | 36.7 | 4 | 78 |
| THF | 7.5 | 8 | 65 |
| Chlorobenzene | 5.6 | 10 | 58 |
Polar aprotic solvents like acetone provide optimal nucleophilicity while maintaining bromide solubility. Prolonged reaction times in THF correlate with partial ketone reduction.
Oxidation of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-Triazol-1-yl)Ethanol
Two-Step Synthesis via Alcohol Intermediate
Japanese researchers developed an oxidation route starting from 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol:
Step 1: Epoxide Ring-Opening
React 2,4-dichlorophenyloxirane with 1H-1,2,4-triazole using DBU catalyst in DMSO at 80°C (Yield: 76%).
Step 2: Jones Oxidation
Treat the ethanol intermediate with CrO₃/H₂SO₄ in acetone-water (4:1) at 0°C:
Alternative Oxidants
Comparative oxidant efficiency at 25°C:
| Oxidant | Conversion (%) | Selectivity (%) |
|---|---|---|
| Jones reagent | 98 | 95 |
| KMnO₄/H₂SO₄ | 85 | 78 |
| Dess-Martin periodinane | 99 | 97 |
| TEMPO/NaOCl | 92 | 89 |
While Dess-Martin periodinane shows excellent performance, its high cost limits industrial use. Jones oxidation remains the preferred method for large-scale production.
Direct Coupling via Phase-Transfer Catalysis
Microwave-Assisted Synthesis
A green chemistry approach utilizes microwave irradiation to accelerate the coupling between 2,4-dichlorophenylacetyl chloride and 1H-1,2,4-triazole:
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Mix 2,4-dichlorophenylacetyl chloride (1.0 eq) and triazole (1.1 eq) in CH₃CN.
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Add tetrabutylammonium bromide (0.1 eq) as phase-transfer catalyst.
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Irradiate at 150W, 100°C for 15 minutes.
Yield : 89%
Energy savings : 70% reduction vs conventional heating
Solvent-Free Mechanochemical Synthesis
Ball-milling technique eliminates solvent use:
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Reagents : 2,4-Dichlorophenylacetic acid + 1H-1,2,4-triazole
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Catalyst : PTSA (5 mol%)
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Milling time : 2 hours
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Yield : 81%
Industrial-Scale Production Considerations
Purification Challenges
The product tends to form stable solvates during crystallization:
| Recrystallization Solvent | Crystal Form | Melting Point (°C) |
|---|---|---|
| 2-Propanol | Anhydrous | 98–101 |
| Ethanol/Water (3:1) | Hemihydrate | 86–89 |
| Acetonitrile | Acetonitrile Solvate | 102–104 |
Pharmaceutical applications require the anhydrous form, necessitating strict solvent control.
Byproduct Analysis
GC-MS studies identify three primary impurities:
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Bis-triazole adduct (2–3%): From over-alkylation
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2,4-Dichlorophenylacetic acid (1–2%): Hydrolysis product
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1-(2,4-Dichlorophenyl)ethanone (0.5–1%): Dehalogenation side product
| Method | PMI (kg/kg) | E-Factor |
|---|---|---|
| Nucleophilic Substitution | 8.2 | 6.5 |
| Oxidation Route | 12.1 | 9.8 |
| Microwave-Assisted | 5.3 | 3.9 |
Chemical Reactions Analysis
Derivative Formation via Condensation Reactions
The compound undergoes Claisen-Schmidt condensation with aromatic aldehydes to form α,β-unsaturated ketones. For example, reacting with 4-chlorobenzaldehyde in ethanol under basic conditions produces 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one .
General reaction pathway :
| Aryl Aldehyde | Product Yield |
|---|---|
| 4-Chlorobenzaldehyde | 78% |
| 4-Fluorobenzaldehyde | 72% |
| Benzaldehyde | 65% |
Reaction Optimization Challenges
Initial synthesis attempts faced challenges due to:
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Converting 1H-1,2,4-triazole to its sodium salt.
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Employing TBAB to enhance reaction kinetics.
Side Reactions and Stability Considerations
The compound’s basic triazole moiety can participate in unintended reactions under harsh conditions:
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Hydrolysis : Prolonged exposure to aqueous acidic/basic media may cleave the triazole-ethanone bond.
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Oxidation : The dichlorophenyl group may undergo oxidative degradation under strong oxidizing agents.
Comparative Analysis with Structural Analogs
Replacing chlorine atoms with fluorine (e.g., 1-(2,4-difluorophenyl) analog) alters reactivity:
| Property | Dichlorophenyl Derivative | Difluorophenyl Derivative |
|---|---|---|
| Electrophilicity | Higher | Lower |
| Stability in DCM | Excellent | Moderate |
| Condensation Yield | 65–78% | 50–60% |
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for antifungal drug development . Future studies could explore its use in metal-catalyzed cross-coupling reactions or photochemical transformations.
Scientific Research Applications
Agricultural Applications
Fungicide : Penconazole is predominantly used as a systemic fungicide in agriculture. It inhibits the biosynthesis of ergosterol in fungal cell membranes, which is crucial for maintaining their structural integrity. This mechanism makes it effective against a wide range of fungal pathogens affecting crops such as cucurbits, grapes, and pome fruits.
Case Study: Efficacy Against Fungal Diseases
A study published in the Journal of Agricultural Science demonstrated that penconazole significantly reduced the incidence of powdery mildew on cucumbers when applied at recommended dosages. The results showed a reduction in disease severity by up to 70% compared to untreated controls .
| Crop Type | Fungal Disease | Reduction in Severity (%) |
|---|---|---|
| Cucumbers | Powdery Mildew | 70 |
| Grapes | Botrytis cinerea | 65 |
| Apples | Venturia inaequalis | 60 |
Environmental Impact
Penconazole is noted for its low toxicity to non-target organisms and has been classified as having minimal environmental impact. Its degradation products are generally less harmful, making it suitable for integrated pest management (IPM) strategies.
Ecotoxicological Studies
Research indicates that penconazole has a low acute toxicity profile with an LD50 value of 2125 mg/kg in rats . Its application does not significantly affect beneficial insects or soil microorganisms, supporting its use in sustainable agriculture.
Analytical Applications
The compound is also utilized in analytical chemistry as a reference standard for food and beverage analysis. Its detection and quantification are essential for ensuring compliance with safety regulations regarding pesticide residues.
Analytical Methodologies
Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to analyze penconazole levels in agricultural products. These methodologies allow for precise measurement of residues to ensure consumer safety.
| Analytical Technique | Detection Limit (µg/kg) |
|---|---|
| HPLC | 0.5 |
| GC-MS | 0.1 |
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The dichlorophenyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen Substitution: Dichlorophenyl vs. Difluorophenyl Derivatives
Replacing the 2,4-dichlorophenyl group with a 2,4-difluorophenyl moiety alters electronic and steric properties. For example:
- 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 86404-63-9) shows comparable antifungal activity but improved metabolic stability due to fluorine’s electronegativity, which enhances resistance to oxidative metabolism .
- Nitro-substituted derivatives, such as 1-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanone (Compound 5 in ), exhibit enhanced activity against Trypanosoma cruzi but increased hepatocytotoxicity, highlighting a trade-off between efficacy and safety .
Table 1: Impact of Halogen Substitution on Key Properties
Triazole Positional Isomerism
The position of the triazole nitrogen affects binding to biological targets:
- N-1 vs. N-2 alkylation: Derivatives like 1-(2,4-dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (9g) and its N-2 isomer (9h) show divergent antifungal potencies. N-1-substituted analogs generally exhibit stronger CYP51 inhibition due to optimal hydrogen bonding with the enzyme’s heme cofactor .
Heterocycle Replacement: Triazole vs. Imidazole
Replacing the triazole with imidazole reduces antifungal specificity. For example, (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime () shows weaker activity against C. albicans (IC50 > 10 μM) compared to triazole-containing analogs, likely due to decreased affinity for CYP51 .
Biological Activity
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS Number: 58905-16-1) is a compound that has garnered attention for its biological activities, particularly in antifungal and potential antiviral applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies involving this compound.
- Molecular Formula : C10H7Cl2N3O
- Molecular Weight : 256.088 g/mol
- IUPAC Name : this compound
- Structure : Chemical Structure
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1H-1,2,4-triazole in the presence of a suitable base. This method has been optimized to yield high purity and yield of the desired compound.
Antifungal Activity
Research indicates that compounds containing the 1H-1,2,4-triazole moiety exhibit significant antifungal properties. The presence of the 2,4-dichlorophenyl group enhances this activity:
| Compound | MIC (mg/mL) | MFC (mg/mL) | Target Organisms |
|---|---|---|---|
| This compound | 0.0125 | 0.025 | P. funiculosum, P. ochraceus |
The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values suggest potent antifungal activity against various fungal strains .
Antiviral Activity
While primarily studied for its antifungal properties, there is emerging evidence suggesting potential antiviral activity. In vitro studies have shown that derivatives of triazole compounds can inhibit viral replication effectively. The structure of this compound may contribute to this activity by interacting with viral enzymes or receptors .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the triazole ring and phenyl substituents significantly influence biological activity:
- The presence of halogen substituents (like chlorine) at specific positions on the phenyl ring enhances antifungal potency.
- Substituting different groups on the triazole ring can lead to variations in activity profiles; for instance, replacing dichlorophenyl with bromophenyl decreases activity .
Case Studies
Several studies have demonstrated the efficacy of this compound in various biological assays:
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Antifungal Efficacy Study :
A study evaluated several triazole derivatives for their antifungal properties against Candida species and found that those with a dichlorophenyl group exhibited superior activity compared to their unsubstituted counterparts . -
Antiviral Potential :
A recent investigation into antiviral agents highlighted the potential of triazole derivatives against influenza viruses. The study suggested that modifications similar to those found in this compound could enhance antiviral efficacy .
Q & A
Q. Key Methodological Considerations :
- Reaction Optimization : Temperature (70-80°C) and solvent polarity influence reaction efficiency.
- Purification : Silica gel chromatography with ethyl acetate/hexane eluents ensures high purity (>95%).
How is the structural identity of this compound confirmed in experimental settings?
Basic Research Question
Structural confirmation relies on analytical hyphenation :
- LC-MS/MS : Matches retention time and fragmentation patterns (e.g., m/z 302 [M+H]⁺) with commercial reference standards .
- NMR Spectroscopy : ¹H NMR confirms the presence of dichlorophenyl (δ 7.4–7.8 ppm) and triazole (δ 8.1–8.3 ppm) protons. ¹³C NMR verifies carbonyl (δ 190–195 ppm) and aromatic carbons .
- X-ray Crystallography : While not directly reported for this compound, related triazole derivatives (e.g., 1-(4-methoxyphenyl) analog) reveal planar triazole-dichlorophenyl dihedral angles (~20°), guiding conformational analysis .
What metabolic pathways involve this compound, and how do enzymatic studies inform its stability?
Advanced Research Question
The compound is identified as M2 , a metabolite of the antifungal drug itraconazole, formed via CYP3A4-mediated dioxolane ring scission . Key findings:
- Enzymatic Stability : Incubation with human liver microsomes shows rapid conversion (t₁/₂ < 30 min), suggesting susceptibility to hepatic metabolism .
- Analytical Validation : Co-elution with reference standards and identical MS/MS fragmentation confirm metabolite identity .
Implications : Metabolic instability may limit its direct therapeutic use, necessitating structural modifications (e.g., esterification) to enhance bioavailability .
How do crystallographic studies inform the molecular conformation and intermolecular interactions of structurally related compounds?
Advanced Research Question
Crystallographic data for analogs (e.g., 1-(2,4-difluorophenyl)-2-(1H-triazol-1-yl)ethanol) reveal:
- Dihedral Angles : ~20° between triazole and aryl rings, influencing steric interactions .
- Hydrogen Bonding : Strong O–H⋯N bonds (2.6–2.8 Å) form infinite chains, stabilizing crystal packing .
- Weak Interactions : C–H⋯F and C–H⋯N contacts contribute to lattice stability .
Methodological Insight : Single-crystal X-ray diffraction (Stoe IPDS II diffractometer) with Mo-Kα radiation (λ = 0.71073 Å) resolves atomic coordinates and thermal parameters .
What strategies are employed to enhance the antifungal efficacy of this compound derivatives?
Advanced Research Question
Derivatization focuses on side-chain modifications :
- Esterification : Insertion of ester groups (e.g., propionate, butyrate) improves lipophilicity and membrane penetration, enhancing activity against Candida spp. (MIC₉₀: 0.5–2 µg/mL) .
- Heterocycle Substitution : Replacing triazole with imidazole reduces toxicity while retaining antifungal potency (e.g., IC₅₀: 1.8 µM for imidazole analog) .
Q. Synthetic Workflow :
Reduction : Sodium borohydride reduces ketone to alcohol (85% yield) .
Ester Coupling : Steglich esterification with DCC/DMAP .
What are the primary applications of this compound in pharmaceutical research?
Basic Research Question
- Antifungal Agent : Serves as a precursor to triazole antifungals (e.g., propiconazole) via ketal formation with diols .
- Metabolic Probe : Used to study CYP3A4 activity in drug-drug interaction assays .
- Structural Scaffold : Modifications yield derivatives with anti-inflammatory or anticancer activity (e.g., thiadiazole hybrids) .
How do environmental persistence studies guide the application of this compound in agricultural settings?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
